![molecular formula C20H20N4O3 B10987337 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987337.png)
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
- Its chemical formula is C₁₅H₃₀N₆O₆ .
- The compound contains several functional groups, including an amide, a benzimidazole ring, and a phenyl group.
- It exhibits interesting properties due to its unique structure.
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzimidazole moiety, and a carboxamide functional group. This compound is part of a broader class of pyrrolidine derivatives, and its design suggests potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzimidazole Moiety : Known for diverse biological activities, particularly in antimicrobial and anticancer applications.
- Pyrrolidine Ring : Often associated with psychoactive properties and has been shown to influence various biological pathways.
- Carboxamide Group : Commonly found in pharmaceuticals, this group enhances the compound's solubility and bioavailability.
Biological Activity
Preliminary studies have indicated that this compound exhibits promising biological activities. The following sections detail specific areas of biological activity observed in research.
Antiproliferative Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 | 3.1 | Selective activity observed |
HCT116 | 3.7 | Moderate activity noted |
HEK 293 | 5.3 | Potential for further study |
These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting its potential as an anticancer agent .
Antioxidative Activity
In addition to its antiproliferative effects, the compound has shown antioxidative properties. It was tested alongside standard antioxidants, demonstrating improved activity in several assays . This antioxidative capability may contribute to its overall therapeutic profile, particularly in conditions where oxidative stress is a factor.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Notes |
---|---|---|
E. faecalis | 8 | Strong antibacterial activity against Gram-positive strains |
S. aureus | 16 | Moderate activity observed |
These findings suggest that the compound could be developed further as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. The benzimidazole ring may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. Further research is required to elucidate the exact pathways and targets involved .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-27-12-18-22-16-8-7-14(10-17(16)23-18)21-20(26)13-9-19(25)24(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11-12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
OZHWVHALJDDFEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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